ステアリン酸コバルト(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

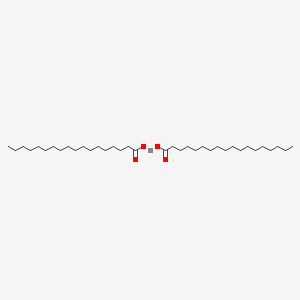

Cobalt(II) stearate is a metal-organic compound, a salt of cobalt and stearic acid with the chemical formula C36H70CoO4 . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid . It is used as a high-performance bonding agent for rubber .

Synthesis Analysis

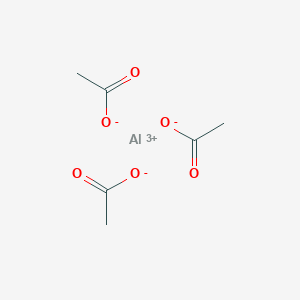

The synthesis of Cobalt(II) stearate can be achieved through an exchange reaction of sodium stearate and cobalt dichloride . The optimal condition for synthesizing cobalt (II) stearate compound from stearic acid and coban (II) salt with the highest yield is found to go through 2 steps of reactions .Molecular Structure Analysis

Cobalt(II) stearate has a molecular formula of C36H70CoO4 . The number of electrons in each of cobalt’s shells is 2, 8, 15, 2 and its electron configuration is [Ar]3d 7 4s 2 .Chemical Reactions Analysis

Cobalt(II) stearate forms a violet substance, occurring in several crystal structures . It reacts with metal ions and fatty acids to form coordination complexes .Physical And Chemical Properties Analysis

Cobalt(II) stearate is a violet substance . It has a density of 1.7 g/cm3 , a melting point of 109 °C , and a boiling point of 359.4 °C . It is insoluble in water .科学的研究の応用

ゴム用高性能結合剤

ステアリン酸コバルト(II)は、ゴム用の高性能結合剤です . 天然ゴム、シスデン、スチレン-ブタジエンゴム、およびそれらの化合物は、真鍮または亜鉛メッキされたスチールコードや金属板、ならびにさまざまな裸のスチールと容易に結合するのに適しています . これは、さまざまな厚さの真鍮めっきとの結合に特に役立ちます .

不飽和脂肪酸の重合における触媒

ステアリン酸コバルト(II)は、不飽和脂肪酸の重合における触媒として使用されます . これは、低エネルギーの酸性触媒であり、幅広い温度で使用できます .

カルボニル化合物のエナンチオ選択的接触水素化

ステアリン酸コバルト(II)は、カルボニル化合物の高エナンチオ選択的接触水素化のための用途の広いコバルト触媒として使用されてきました . このプロセスにより、さまざまなキラルな第二級アルコールに優れた収率とエナンチオ選択性で迅速にアクセスできます .

動的キネティック分解(DKR)プロセス

ステアリン酸コバルト(II)は、動的キネティック分解(DKR)プロセス下で、α-β-ケトアミドのジアステレオ選択的およびエナンチオ選択的接触水素化に使用されてきました . このプロセスにより、キラル医薬品のさまざまな重要な中間体の合成が可能になります .

キラル医薬品の重要な中間体の合成

作用機序

Target of Action

Cobalt(II) stearate is a metal-organic compound, a salt of cobalt and stearic acid with the chemical formula C36H70CoO4 . The compound is classified as a metallic soap, i.e., a metal derivative of a fatty acid . It primarily targets rubber and its compounds, especially those that need to bond with brass- or zinc-plated steel cord or metal plates .

Mode of Action

Cobalt(II) stearate acts as a high-performance bonding agent for rubber . It facilitates the bonding process between rubber and various metals, especially brass-plated ones

Biochemical Pathways

Cobalt, a component of cobalt(ii) stearate, is a part of the cobalamin molecule, which is involved in complex biosynthetic pathways known in nature .

Pharmacokinetics

It’s known that cobalt(ii) stearate is insoluble in water , which might affect its bioavailability and distribution in the body. More research is needed to fully understand the pharmacokinetics of Cobalt(II) stearate.

Result of Action

The primary result of Cobalt(II) stearate’s action is the enhanced bonding between rubber and various metals, especially brass-plated ones . This bonding is crucial in various industrial applications, including the manufacturing of tires and other rubber-based products .

Action Environment

The action of Cobalt(II) stearate can be influenced by various environmental factors. For instance, its solubility might be affected by the pH and temperature of the environment Moreover, its efficacy as a bonding agent might be influenced by the specific properties of the rubber and metal it interacts with

Safety and Hazards

Cobalt(II) stearate may cause skin irritation, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and is suspected of causing cancer . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

Cobalt(II) stearate is a catalyst that is used in the polymerization of unsaturated fatty acids . It is a low-energy, acidic catalyst that can be used in a wide range of temperatures . It is expected to continue to find use in various industrial applications due to its unique properties and capabilities .

生化学分析

Biochemical Properties

For instance, cobalt ions have been shown to interact with enzymes and proteins in Rhodopseudomonas palustris, a type of bacteria

Cellular Effects

The cellular effects of Cobalt(II) stearate are not well-documented. Cobalt compounds have been shown to have various effects on cells. For example, cobalt ions can cause cell death and DNA damage

Molecular Mechanism

Cobalt ions have been shown to interact with biomolecules, leading to changes in gene expression

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Cobalt(II) stearate in animal models. Cobalt compounds have been shown to have health effects in animals. For instance, a health-based guidance value of 0.0016 mg/kg body weight (bw) per day has been developed for cobalt compounds .

Metabolic Pathways

Cobalt compounds have been shown to be involved in various metabolic processes

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cobalt(II) stearate involves the reaction between stearic acid and cobalt(II) acetate in the presence of a base.", "Starting Materials": [ "Stearic acid", "Cobalt(II) acetate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve stearic acid in a suitable solvent (e.g. ethanol)", "Add cobalt(II) acetate to the solution and stir until dissolved", "Add the base slowly to the solution while stirring", "Heat the solution to reflux for several hours", "Allow the solution to cool and filter the precipitated Cobalt(II) stearate", "Wash the precipitate with a suitable solvent (e.g. ethanol) and dry in a vacuum oven" ] } | |

CAS番号 |

1002-88-6 |

分子式 |

C18H36CoO2 |

分子量 |

343.4 g/mol |

IUPAC名 |

cobalt;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChIキー |

CQTIMSWYMCCSIE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Co] |

その他のCAS番号 |

13586-84-0 1002-88-6 |

物理的記述 |

DryPowder; OtherSolid; PelletsLargeCrystals |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

関連するCAS |

1002-88-6 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

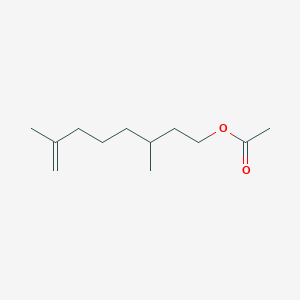

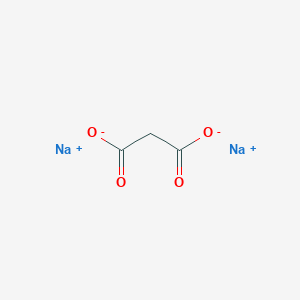

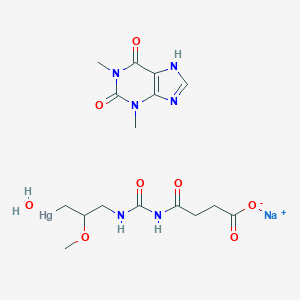

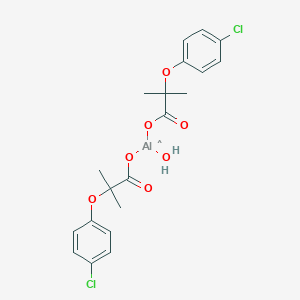

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)